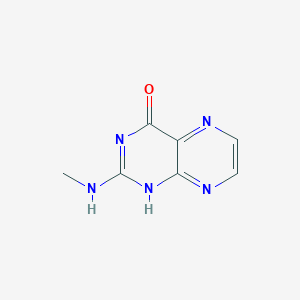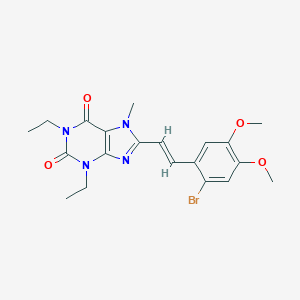
(E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethyl-7-methylxanthine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethyl-7-methylxanthine, also known as BDMX, is a synthetic xanthine derivative that has been widely studied for its potential use in scientific research. BDMX is a potent and selective antagonist of the adenosine A2A receptor, which plays a crucial role in various physiological processes. In
作用机制
(E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethyl-7-methylxanthine acts as a competitive antagonist of the adenosine A2A receptor, which is a G protein-coupled receptor that is widely expressed in various tissues, including the brain, heart, and immune system. The adenosine A2A receptor is activated by the endogenous ligand adenosine, which plays a crucial role in various physiological processes, including regulation of blood flow, neurotransmitter release, and immune function. By blocking the adenosine A2A receptor, (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethyl-7-methylxanthine can modulate these processes and potentially have therapeutic effects.
生化和生理效应
(E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethyl-7-methylxanthine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, regulation of blood flow, and immune function. In preclinical studies, (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethyl-7-methylxanthine has been shown to improve motor function in animal models of Parkinson's disease and Huntington's disease, suggesting its potential as a therapeutic agent for these disorders. (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethyl-7-methylxanthine has also been shown to have anti-inflammatory effects, potentially making it useful for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethyl-7-methylxanthine is its high potency and selectivity for the adenosine A2A receptor, which allows for specific modulation of this receptor without affecting other adenosine receptor subtypes. (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethyl-7-methylxanthine is also relatively easy to synthesize and purify, making it accessible for use in various laboratory settings. However, one limitation of (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethyl-7-methylxanthine is its relatively short half-life, which may require frequent administration in in vivo studies.
未来方向
There are several potential future directions for research on (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethyl-7-methylxanthine. One area of interest is the development of more potent and selective adenosine A2A receptor antagonists, which may have improved therapeutic efficacy for neurological and inflammatory disorders. Another area of interest is the exploration of the potential of (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethyl-7-methylxanthine as a tool for studying the role of the adenosine A2A receptor in various physiological processes. Additionally, the development of novel drug delivery systems may help to overcome the limitations of (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethyl-7-methylxanthine's short half-life in in vivo studies.
合成方法
(E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethyl-7-methylxanthine can be synthesized through a multi-step process involving the reaction of 2-bromo-4,5-dimethoxystyrene with ethyl acetoacetate, followed by the addition of methylamine and ethyl chloroformate. The resulting product is then treated with xanthine to produce (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethyl-7-methylxanthine. The purity of the final product can be confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
(E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethyl-7-methylxanthine has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. The adenosine A2A receptor is highly expressed in the brain, and its activation has been implicated in various neurological disorders, including Parkinson's disease, Huntington's disease, and Alzheimer's disease. (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethyl-7-methylxanthine has been shown to effectively block the adenosine A2A receptor, which may have therapeutic implications for these disorders.
属性
CAS 编号 |
155271-53-7 |
|---|---|
产品名称 |
(E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethyl-7-methylxanthine |
分子式 |
C20H23BrN4O4 |
分子量 |
463.3 g/mol |
IUPAC 名称 |
8-[(E)-2-(2-bromo-4,5-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C20H23BrN4O4/c1-6-24-18-17(19(26)25(7-2)20(24)27)23(3)16(22-18)9-8-12-10-14(28-4)15(29-5)11-13(12)21/h8-11H,6-7H2,1-5H3/b9-8+ |
InChI 键 |
DKVGYPBONVHACP-CMDGGOBGSA-N |
手性 SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=C(C=C3Br)OC)OC)C |
SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3Br)OC)OC)C |
规范 SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3Br)OC)OC)C |
同义词 |
1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(2-bromo-4,5-dimethoxyphenyl)eth enyl)-1,3-diethyl-7-methyl-, (E)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



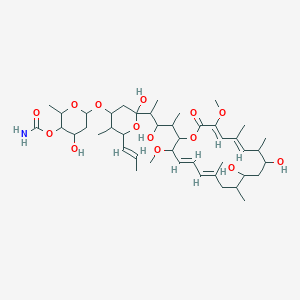
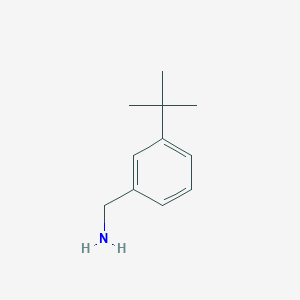
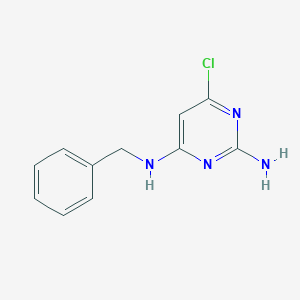
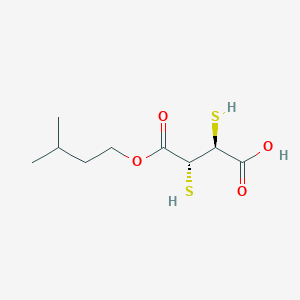



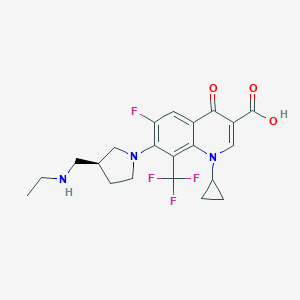
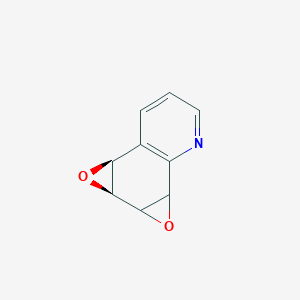
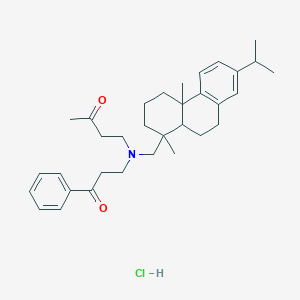
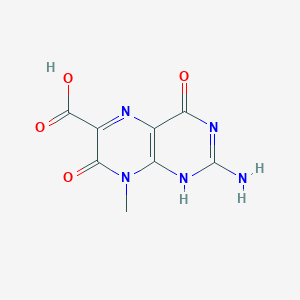
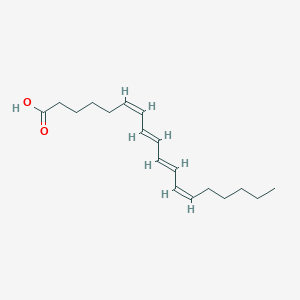
![2-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypropan-1-one](/img/structure/B232871.png)
